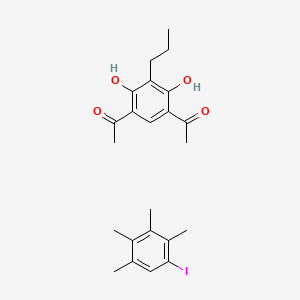
1-(5-Acetyl-2,4-dihydroxy-3-propylphenyl)ethanone;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Acetyl-2,4-dihydroxy-3-propylphenyl)ethanone: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties. The former is a phenolic ketone derivative, while the latter is an iodinated aromatic hydrocarbon. Both compounds have significant applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with a substituted phenol, such as 2,4-dihydroxyacetophenone.
Alkylation: The phenol undergoes alkylation with a propyl halide in the presence of a base like potassium carbonate.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic conditions to yield the final product.
Industrial Production Methods:
- Industrially, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis starts with 2,3,4,5-tetramethylbenzene.
Iodination: The aromatic compound is iodinated using iodine and an oxidizing agent like nitric acid or hydrogen peroxide in the presence of a catalyst such as iodine monochloride.
Industrial Production Methods:
- In an industrial setting, the iodination process is carried out in large batch reactors with precise control over reaction parameters to ensure high purity and yield.
Properties
Molecular Formula |
C23H29IO4 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-propylphenyl)ethanone;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C13H16O4.C10H13I/c1-4-5-9-12(16)10(7(2)14)6-11(8(3)15)13(9)17;1-6-5-10(11)9(4)8(3)7(6)2/h6,16-17H,4-5H2,1-3H3;5H,1-4H3 |
InChI Key |
BSCHOYODHGIMFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


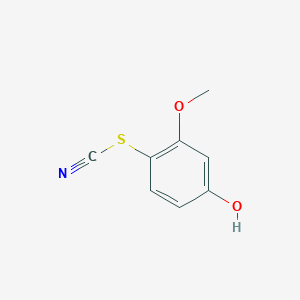
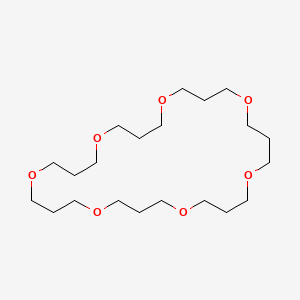
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)

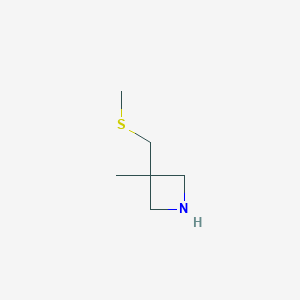
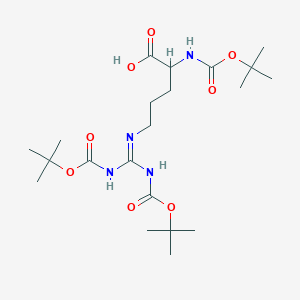
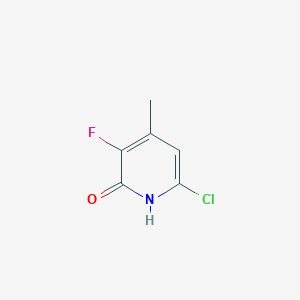

![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)

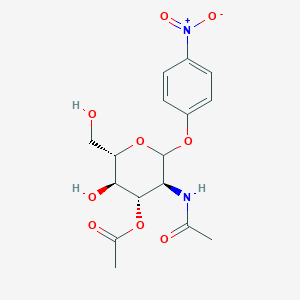
![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)

